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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanamine

Cat. No.: B1315359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-indazol-5-yl)methanamine, a

heterocyclic amine belonging to the indazole class of compounds. This document consolidates

its chemical identity, synthesis protocols, and known and potential biological activities, with a

focus on its relevance in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms
(1H-indazol-5-yl)methanamine is a versatile building block in the synthesis of more complex

molecules, particularly in the development of therapeutic agents. Its chemical structure consists

of an indazole core with a methanamine substituent at the 5-position.

CAS Number: 267413-25-2[1][2] CAS Number (Hydrochloride Salt): 943845-78-1

Synonyms:

5-(Aminomethyl)-1H-indazole[1][2]

C-(1H-Indazol-5-yl)-methylamine

1H-Indazole-5-methanamine[2]
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Property Value Source

Molecular Formula C₈H₉N₃ [2]

Molecular Weight 147.18 g/mol [2]

IUPAC Name (1H-indazol-5-yl)methanamine [2]

Synthesis Protocols
A common and effective method for the synthesis of (1H-indazol-5-yl)methanamine is through

the reduction of 1H-indazole-5-carbonitrile.

Experimental Protocol: Reduction of 1H-indazole-5-
carbonitrile
This protocol outlines the synthesis of (1H-indazol-5-yl)methanamine via the reduction of 1H-

indazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄).[1]

Materials:

1H-indazole-5-carbonitrile

Lithium aluminum hydride (LiAlH₄)

Tetrahydrofuran (THF), anhydrous

Water

2 N aqueous lithium hydroxide (LiOH)

Procedure:

In a reaction vessel, prepare a suspension of lithium aluminum hydride (2.0 equivalents) in

anhydrous tetrahydrofuran.

Dissolve 1H-indazole-5-carbonitrile (1.0 equivalent) in anhydrous tetrahydrofuran at room

temperature.
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Slowly add the solution of 1H-indazole-5-carbonitrile to the suspension of lithium aluminum

hydride.

Heat the reaction mixture to reflux for 2 hours.

After the reaction is complete, cool the mixture and quench by the sequential addition of

water (0.053 mL per 100 mg of starting material), 2 N aqueous lithium hydroxide (0.106 mL),

and water (0.212 mL).

Stir the resulting mixture and then filter to remove the inorganic salts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Dry the residue under reduced pressure to yield (1H-indazol-5-yl)methanamine.

Expected Yield: 94%[1]

Synthetic Workflow Diagram
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A high-level workflow for the synthesis of (1H-indazol-5-yl)methanamine.

Biological Activity and Therapeutic Potential
While specific biological data for (1H-indazol-5-yl)methanamine is limited in publicly available

literature, the indazole scaffold is a well-established pharmacophore in medicinal chemistry,

with numerous derivatives exhibiting a wide range of biological activities. Indazole-containing

compounds have been successfully developed as anticancer agents, kinase inhibitors, and

anti-inflammatory drugs.[3]

Potential as a Kinase Inhibitor
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The indazole core is a key structural feature in several approved kinase inhibitors, such as

Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs).

[4][5] These receptors are crucial signaling proteins involved in angiogenesis, the formation of

new blood vessels, which is a hallmark of cancer.[4] By inhibiting VEGFR, these drugs can

disrupt tumor angiogenesis, proliferation, and metastasis.[4]

Given its structural similarity to these established drugs, (1H-indazol-5-yl)methanamine
serves as a valuable starting point for the design and synthesis of novel kinase inhibitors. The

primary amine group offers a readily modifiable handle for the introduction of various side

chains to optimize binding affinity and selectivity for specific kinase targets.

Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway that could be

targeted by a kinase inhibitor derived from (1H-indazol-5-yl)methanamine, focusing on the

VEGFR signaling cascade.
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Hypothetical inhibition of the VEGFR signaling pathway.

General Workflow for Evaluating Novel Kinase Inhibitors
The development of new kinase inhibitors from a core scaffold like (1H-indazol-5-
yl)methanamine typically follows a structured workflow from initial synthesis to biological

evaluation.
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General workflow for the discovery and evaluation of new kinase inhibitors.

Conclusion
(1H-indazol-5-yl)methanamine is a valuable chemical entity with a straightforward synthetic

route. While direct biological data for this specific compound is not extensively documented, its
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indazole core represents a "privileged scaffold" in medicinal chemistry.[6] Its structural

relationship to approved kinase inhibitors suggests significant potential as a starting point for

the development of novel therapeutics, particularly in the field of oncology. Further research

into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully

explore the therapeutic potential of this compound class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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